N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine
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Overview
Description
N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamine group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, cyanides, and amines under various conditions, often involving solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, known for its activity as a monoamine oxidase inhibitor.
N,N’-Bis(2-methylphenyl)benzene-1,4-diamine: Another compound with a similar structure, used in various chemical applications.
Uniqueness
N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine stands out due to its unique combination of a thiazole ring, a pyridine ring, and a dimethylamine group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
CAS No. |
365428-56-4 |
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Molecular Formula |
C18H19N3S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H19N3S/c1-12-6-5-7-14(10-12)16-17(22-18(20-16)21(3)4)15-8-9-19-13(2)11-15/h5-11H,1-4H3 |
InChI Key |
CVQQVPAIMJOHQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)N(C)C)C3=CC(=NC=C3)C |
Origin of Product |
United States |
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